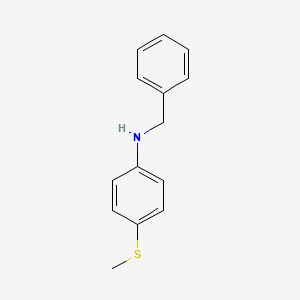

4-(N-Benzyl)aminothioanisole

Description

4-(N-Benzyl)aminothioanisole is a thioanisole derivative featuring a benzylamino substituent at the para position of the aromatic ring. Structurally, it combines a thioether (–SMe) group with a benzylamine moiety, making it a hybrid of aromatic thioethers and N-benzylated amines. For instance, palladium-catalyzed cross-coupling reactions, as described in , are commonly employed to synthesize structurally related N-benzyl propargylamine derivatives, suggesting analogous methods could apply to this compound .

Properties

CAS No. |

58259-35-1 |

|---|---|

Molecular Formula |

C14H15NS |

Molecular Weight |

229.34 g/mol |

IUPAC Name |

N-benzyl-4-methylsulfanylaniline |

InChI |

InChI=1S/C14H15NS/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |

InChI Key |

LNQFZNMJFSDECB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzyl)aminothioanisole typically involves the reaction of p-(methylthio)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

p-(Methylthio)aniline+Benzyl chlorideNaOH, refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium or ruthenium complexes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Benzyl)aminothioanisole undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydroxide, benzyl chloride

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-(N-Benzyl)aminothioanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(N-Benzyl)aminothioanisole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs of 4-(N-Benzyl)aminothioanisole include compounds with variations in substituent groups (e.g., halogens, methoxy, trifluoromethyl) or backbone alterations (e.g., oxygen-based anisoles, nitrobenzylamines).

Table 1: Substituent Effects on Reactivity and Yield

- Electron-Donating vs. Withdrawing Groups : The CF₃ group in N-Benzyl-3-(4-CF₃-phenyl)prop-2-yn-1-amine (72% yield) enhances reactivity in palladium-catalyzed couplings compared to the methoxy-substituted analog (43% yield), likely due to improved oxidative addition kinetics . Fluorine substituents in 25-NBF derivatives similarly enhance pharmacological stability .

- Substitution Position : Para-substituted derivatives generally exhibit higher synthetic efficiency than ortho/meta analogs, as steric hindrance is minimized.

Degree of Substitution (DS) and Characterization

NMR techniques, such as ¹H-NMR and ¹⁵N-NMR, are critical for quantifying substitution efficiency. For example, N-benzyl chitosan showed a DS of 56% via ¹⁵N-NMR, comparable to ¹H-NMR-derived values (42–52%) . This highlights the consistency of NMR methods for evaluating benzyl-group incorporation, a principle applicable to this compound derivatives.

Table 2: DS Values for N-Benzylated Compounds

| Compound | DS (¹⁵N-NMR) | DS (¹H-NMR) | Observation | Reference |

|---|---|---|---|---|

| N-Benzyl chitosan | 56% | 50–66% | High reproducibility across techniques | |

| Compound 5 | 42% | 31–52% | Variability due to depolymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.